molecular formula C27H25N3O5 B2367614 7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one CAS No. 951950-57-5

7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

Katalognummer: B2367614
CAS-Nummer: 951950-57-5
Molekulargewicht: 471.513
InChI-Schlüssel: YQBXGLZGIGIQPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H25N3O5 and its molecular weight is 471.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival .

Mode of Action

The compound acts as a highly efficient and selective RET inhibitor . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting RET, the compound disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and differentiation . Disruption of these pathways can lead to the inhibition of tumor growth and survival .

Pharmacokinetics

The compound has good solubility in DMSO, indicating good absorption and distribution properties . It is insoluble in water, which may affect its bioavailability . The compound is recommended to be stored at 4°C, suggesting it has good stability under refrigerated conditions .

Result of Action

In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, the compound effectively inhibits tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer xenografts, without inhibiting VEGFR2 .

Action Environment

Environmental factors such as temperature and solvent can influence the action, efficacy, and stability of the compound. For instance, the compound is stable at 4°C and has good solubility in DMSO . Its insolubility in water may limit its bioavailability and efficacy in aqueous environments .

Biologische Aktivität

7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one, often referred to as a RET inhibitor, is a compound of significant interest in pharmacological research. Its unique structure, which combines elements of chromenone and piperazine, suggests potential therapeutic applications, particularly in oncology and neuropharmacology.

The molecular formula of this compound is C27H25N3O5C_{27}H_{25}N_{3}O_{5}, with a molecular weight of approximately 471.513 g/mol. It exhibits good solubility in DMSO, making it suitable for various biological assays.

This compound primarily targets the RET (c-RET) protein , functioning as a highly selective RET inhibitor. By inhibiting RET signaling, it disrupts critical downstream pathways such as:

  • RAS/RAF/MEK/ERK
  • PI3K/AKT

These pathways are integral to cell proliferation and survival, particularly in RET-mutated cancers.

In Vitro Studies

In vitro studies indicate that this compound effectively inhibits the proliferation of RET-mutated cell lines. Compared to other multi-kinase inhibitors, it demonstrates superior efficacy in targeting these specific mutations.

Pharmacodynamics

The compound shows a favorable pharmacokinetic profile with good absorption and distribution properties. Stability studies reveal that it remains effective at 4°C and maintains its integrity in DMSO solutions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cancer Research : In a study focused on RET-driven tumors, the compound was shown to significantly reduce tumor growth in xenograft models. The inhibition of RET signaling led to decreased activation of downstream pathways associated with tumor progression.
  • Neuropharmacology : Research into the compound's effects on neurotransmitter systems has indicated potential applications in treating neurological disorders. Its structure allows for interaction with various receptors, suggesting a multifaceted mechanism that may include modulation of dopaminergic and serotonergic pathways .
  • Anti-inflammatory Effects : Preliminary data suggest that derivatives of this compound may exhibit anti-inflammatory properties, likely due to the methoxy and carbonyl groups that influence its interaction with inflammatory mediators .

Summary Table of Biological Activities

Activity TypeObservationsReferences
RET Inhibition Effective against RET-mutated cell lines
Tumor Growth Significant reduction in xenograft models
Neuropharmacology Potential modulation of neurotransmitter systems
Anti-inflammatory Promising effects noted in preliminary studies

Eigenschaften

IUPAC Name

7-methoxy-2-methyl-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-18-26(25(31)22-11-10-21(33-2)17-23(22)34-18)35-20-8-6-19(7-9-20)27(32)30-15-13-29(14-16-30)24-5-3-4-12-28-24/h3-12,17H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBXGLZGIGIQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.